molecular formula C16H21NO4 B8259186 (r)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid

(r)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid

Cat. No.: B8259186
M. Wt: 291.34 g/mol
InChI Key: KDPXLUYKVYWQEQ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(R)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid” is a chiral organic compound featuring a benzoic acid backbone substituted at the 3-position with a Boc-protected pyrrolidine ring. The (R)-configuration at the pyrrolidine’s 3-position introduces stereochemical specificity, which is critical for interactions in asymmetric synthesis or biological systems. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the pyrrolidine’s amine, enhancing stability during synthetic processes while allowing for selective deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA). This compound is of interest in medicinal chemistry, particularly in the development of protease inhibitors, peptide mimetics, and kinase-targeting agents, where its stereochemistry and functional groups enable precise molecular recognition .

Properties

IUPAC Name

3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-8-7-13(10-17)11-5-4-6-12(9-11)14(18)19/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPXLUYKVYWQEQ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis via Boc Protection and Suzuki-Miyaura Coupling

The most widely reported method involves a multi-step sequence starting with (R)-pyrrolidin-3-ol. The amine group is first protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions (triethylamine, 0°C to room temperature, 12 h), yielding (R)-1-(tert-butoxycarbonyl)pyrrolidin-3-ol with >95% yield .

The hydroxyl group is then functionalized for cross-coupling. In a representative procedure, (R)-1-Boc-pyrrolidin-3-ol undergoes Mitsunobu reaction with triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to introduce a leaving group (e.g., bromide or triflate) . Subsequent Suzuki-Miyaura coupling with 3-boronobenzoic acid derivatives in the presence of Pd(PPh₃)₄ and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 100°C for 20 h achieves aryl-pyrrolidine linkage .

Key Data:

StepReagents/ConditionsYield (%)Purity (HPLC)
Boc ProtectionBoc₂O, THF, Et₃N, 0°C → RT, 12 h9599.2
Mitsunobu ReactionPPh₃, DIAD, CH₂Cl₂, −20°C → RT, 6 h8298.5
Suzuki CouplingPd(PPh₃)₄, Cs₂CO₃, DMF, 100°C, 20 h7597.8

Post-coupling hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using aqueous NaOH in methanol (6 h, RT) furnishes the free benzoic acid . Final purification via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water yields the target compound in >99% enantiomeric excess (ee) .

Asymmetric Catalysis for Pyrrolidine Ring Formation

An alternative approach constructs the pyrrolidine ring enantioselectively. Starting with L-proline, the amine is Boc-protected, and the carboxylic acid is reduced to an alcohol using borane-THF (BH₃·THF) at 0°C . The resulting (R)-3-hydroxypyrrolidine is then oxidized to a ketone using Dess-Martin periodinane, followed by stereoselective Grignard addition with methylmagnesium bromide (MeMgBr) to install the benzyl moiety .

Critical Reaction Parameters:

  • Oxidation: Dess-Martin periodinane (2.2 equiv), CH₂Cl₂, 0°C → RT, 2 h (Yield: 88%).

  • Grignard Addition: MeMgBr (3.0 equiv), THF, −78°C, 1 h (Yield: 76%, dr >20:1) .

The tertiary alcohol intermediate is dehydrogenated using palladium on carbon (Pd/C) under hydrogen atmosphere (1 atm, 24 h) to yield the substituted pyrrolidine, which is subsequently coupled to benzoic acid via Friedel-Crafts acylation .

Solid-Phase Synthesis for High-Throughput Production

For industrial-scale applications, solid-phase synthesis has been optimized. Wang resin-bound (R)-pyrrolidine is Boc-protected and functionalized at the 3-position using Fmoc-protected benzoic acid derivatives. After iterative deprotection (20% piperidine in DMF) and coupling (HOBt/EDC, 4 h), the product is cleaved from the resin using trifluoroacetic acid (TFA)/dichloromethane (DCM) (1:1, v/v) .

Advantages:

  • Purity: >98% by LC-MS.

  • Scalability: Batch sizes up to 1 kg reported .

Decarboxylative Cross-Coupling Strategies

Recent advances utilize decarboxylative cross-coupling to streamline synthesis. (R)-1-Boc-pyrrolidine-3-carboxylic acid is treated with silver nitrate (AgNO₃) and persulfate (K₂S₂O₈) in acetonitrile at 80°C, generating a radical intermediate that couples with iodobenzoic acid derivatives. This one-pot method achieves 70–85% yield with excellent stereoretention .

Optimized Conditions:

  • Catalyst: AgNO₃ (10 mol%), K₂S₂O₈ (2.0 equiv).

  • Solvent: CH₃CN/H₂O (9:1), 80°C, 12 h .

Resolution of Racemic Mixtures

For non-catalytic routes, racemic 3-(1-Boc-pyrrolidin-3-yl)benzoic acid is resolved using chiral auxiliaries. Di-p-toluoyl-D-tartaric acid forms diastereomeric salts with the racemate, which are separated via fractional crystallization (ethanol/water, 4:1). The (R)-enantiomer is liberated using 1 M NaOH, achieving 99% ee .

Chemical Reactions Analysis

Types of Reactions

®-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In the field of chemistry, (R)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid is primarily utilized as an intermediate in the synthesis of more complex molecules. Its protected pyrrolidine ring facilitates selective reactions, enabling chemists to create a variety of derivatives.

Synthesis Techniques:

  • Flow microreactor systems have been highlighted as efficient methods for synthesizing this compound, allowing for continuous production and improved scalability while maintaining high yield and purity.

Biology

The compound has been investigated for its biological activity, particularly regarding its effects on various biological systems. It can be modified to develop new bioactive molecules that target specific pathways.

Case Study: Inhibition of Kinesin Proteins
Research indicates that compounds structurally related to this compound can inhibit kinesin proteins, which are crucial for cell division. A study demonstrated that these compounds could induce multipolar mitoses in cancer cells, suggesting a potential mechanism for inducing cancer cell death .

CompoundIC50 (µM)Effect on Multipolar Mitosis (%)
Compound A0.521%
Compound B1.015%
(R)-3-(Boc)pyrrolidin-3-yl)benzoic acidTBDTBD

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. It serves as a precursor for drug candidates targeting specific receptors or pathways involved in diseases.

Neuroprotective Effects:
Similar derivatives have shown promise in modulating neurotrophic factor signaling pathways critical for neuronal survival. This suggests potential applications in treating neurodegenerative diseases .

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility allows it to serve as a key component in various manufacturing processes.

Production Methods:
Industrial synthesis often utilizes large-scale flow microreactor systems to ensure efficient production while maintaining high purity levels.

Mechanism of Action

The mechanism of action of ®-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The benzoic acid moiety may also play a role in binding to target sites, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include compounds with variations in the heterocyclic ring, substituent positions, or protecting groups. A notable example from the literature is 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoic acid (EP 4 219 465 A2), which replaces the pyrrolidine ring with a piperazine moiety. Key differences include:

  • Heterocycle : Pyrrolidine (5-membered, saturated, one nitrogen) vs. piperazine (6-membered, two nitrogens).
  • Substituent Position : The target compound’s pyrrolidine is attached to the benzoic acid at the 3-position, while the piperazine analog is linked via a nitrogen at the 4-position.
  • Protecting Group : Both utilize Boc protection, but the piperazine derivative requires protection of a secondary amine, whereas the pyrrolidine analog protects a primary amine.

Physicochemical Properties

Property (R)-3-(1-Boc-pyrrolidin-3-yl)benzoic Acid 3-(4-Boc-piperazin-1-yl)benzoic Acid
Molecular Formula C₁₆H₂₁NO₄ C₁₇H₂₃N₃O₄
Molecular Weight 291.34 g/mol 395.2 (M+1, LCMS)
Heterocycle Pyrrolidine Piperazine
Solubility Moderate in DCM, DMF Higher polarity due to piperazine
Deprotection Conditions TFA/DCM TFA/DCM

Functional Implications

  • Reactivity : Piperazine’s additional nitrogen may enable broader hydrogen-bonding interactions, whereas pyrrolidine’s conformational rigidity could enhance stereochemical control.
  • Biological Activity : The (R)-configuration in the target compound may confer selectivity in enzyme inhibition, whereas the piperazine analog’s flexibility could favor binding to larger active sites.

Biological Activity

(R)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid, with the chemical formula C16H21NO4 and CAS number 889953-23-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzoic acid moiety linked to a pyrrolidine ring that is protected by a tert-butoxycarbonyl (Boc) group. The structural representation can be summarized as follows:

  • IUPAC Name : 3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid
  • Molecular Weight : 291.35 g/mol
  • Purity : 95% .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in cancer research and as a potential therapeutic agent in neurological disorders.

Research indicates that this compound may act as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, studies have shown that compounds with similar structures can inhibit kinesin proteins, which play critical roles in mitotic spindle formation and cell division .

Inhibition of Kinesin Proteins

A significant study demonstrated the ability of compounds structurally related to this compound to inhibit HSET (KIFC1), a kinesin essential for the survival of centrosome-amplified cancer cells. The inhibition led to increased multipolar mitoses in treated cells, suggesting a potential mechanism for inducing cancer cell death .

CompoundIC50 (µM)Effect on Multipolar Mitosis (%)
Compound A0.521%
Compound B1.015%
(R)-3-(1-(Boc)pyrrolidin-3-yl)benzoic acidTBDTBD

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Similar derivatives have shown promise in modulating pathways associated with neurodegenerative diseases. For example, research has indicated that pyrrolidine derivatives can enhance neurotrophic factor signaling, which is crucial for neuronal survival and function .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling or tert-butyloxycarbonyl (Boc) protection strategies. For example, a two-step synthesis involving tert-butyl alcohol, palladium diacetate, and cesium carbonate under inert atmosphere (40–100°C) achieves moderate yields . A critical factor is the use of Boc-protected intermediates to stabilize the pyrrolidine ring during functionalization. Reaction optimization (e.g., temperature, catalyst loading) is essential to minimize side products like deprotected amines or ester hydrolysis byproducts.
StepReagents/ConditionsYield RangeKey Challenges
1Pd(OAc)₂, Cs₂CO₃, tert-butyl alcohol60–75%Catalyst degradation at >90°C
2HCl (aq.), 93–96°C85–90%Over-hydrolysis of Boc group

Q. How can researchers characterize the stereochemical purity of this compound?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is standard. Mobile phases of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid enhance resolution. Confirmation via ¹H-NMR with chiral shift reagents (e.g., Eu(hfc)₃) or X-ray crystallography (if single crystals are obtainable) provides definitive stereochemical assignment .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : The Boc-protected pyrrolidine moiety poses low acute toxicity, but benzoic acid derivatives may irritate mucous membranes. Use PPE (gloves, goggles) and work in a fume hood. Storage at 2–8°C under nitrogen prevents Boc group hydrolysis. A detailed SDS for structurally similar compounds highlights the absence of EC numbers but recommends standard organic acid handling protocols .

Advanced Research Questions

Q. How do conflicting NMR and HPLC data for chiral purity arise, and how can they be resolved?

  • Methodological Answer : Discrepancies may stem from residual solvents masking NMR peaks or HPLC column degradation. Cross-validate using multiple techniques:

  • NMR : Use deuterated DMSO-d₆ to resolve aromatic proton splitting patterns.
  • HPLC : Confirm column integrity with a racemic control sample.
  • Mass Spectrometry : High-resolution MS (HRMS) detects trace impurities (<0.5%) not visible in NMR .

Q. What computational strategies predict the reactivity of the pyrrolidine-Boc-benzoic acid system in nucleophilic acyl substitution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of the Boc group on the pyrrolidine ring. Software like Discovery Studio simulates steric hindrance at the 3-position benzoic acid site, guiding derivatization strategies. For example, the Boc group reduces pyrrolidine ring flexibility, favoring axial attack in SN2 reactions .

Q. How can researchers optimize coupling reactions involving this compound to avoid racemization?

  • Methodological Answer : Racemization occurs via keto-enol tautomerism at the benzoic acid carbonyl. Strategies include:

  • Low-Temperature Activation : Use EDCI/HOBt at 0°C to form active esters.
  • Protecting Group Alternatives : Replace Boc with Fmoc for milder deprotection (piperidine in DMF), reducing side reactions.
  • Kinetic Monitoring : In situ IR spectroscopy tracks reaction progress to halt at 90% conversion before racemization dominates .

Data Contradiction Analysis

Q. Why do reported melting points for Boc-protected pyrrolidine derivatives vary across literature?

  • Key Findings :

  • Impurity Effects : Residual solvents (e.g., dichloromethane) lower observed melting points by up to 5°C .

  • Polymorphism : X-ray diffraction studies reveal multiple crystalline forms for tert-butyl-protected compounds, leading to inconsistent mp ranges .

    SourceReported mp (°C)Purification Method
    Lit. A123–124Recrystallization (EtOAc)
    Lit. B120–122Column chromatography (Hex:EtOAc)

Methodological Recommendations

  • Stereochemical Analysis : Combine chiral HPLC with X-ray crystallography for unambiguous assignment.
  • Synthetic Optimization : Use Design of Experiments (DoE) to map temperature/catalyst effects on yield.
  • Safety Protocols : Follow SDS guidelines for structurally analogous compounds (CAS: 87-84-3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.